1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one
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Overview
Description
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing two nitrogen atoms in a five-membered ring, and they exhibit a wide range of biological activities
Preparation Methods
The synthesis of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-pyrazolone with an amine source, such as ammonia or an amine derivative, in the presence of a catalyst . The reaction is usually carried out in a solvent like ethanol or methanol at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Condensation: It can participate in condensation reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The compound may also interact with nucleic acids, affecting gene expression and protein synthesis . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one include other aminopyrazoles such as 5-amino-3-methyl-1-phenylpyrazole . Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity . Other similar compounds include various substituted pyrazoles that exhibit different pharmacological properties .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-6(7)9(2)8-5/h3H,7H2,1-2H3 |
InChI Key |
OYHBFEIQIZRJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)N)C |
Origin of Product |
United States |
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